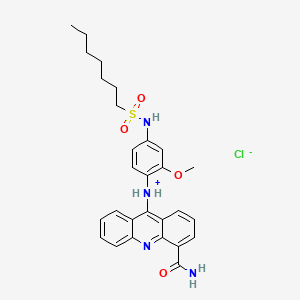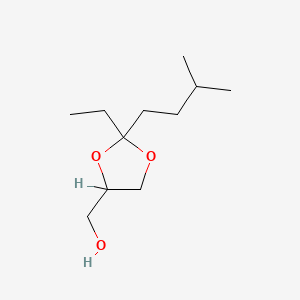
2-Ethyl-2-isopentyl-1,3-dioxolane-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-isopentyl-1,3-dioxolane-4-methanol is an organic compound belonging to the class of dioxolanes. Dioxolanes are cyclic acetals derived from the reaction of aldehydes or ketones with diols. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with ethyl and isopentyl groups, as well as a methanol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-isopentyl-1,3-dioxolane-4-methanol typically involves the reaction of an appropriate aldehyde or ketone with a diol under acidic conditions. One common method is the reaction of 2-ethyl-2-isopentyl-1,3-dioxolane with formaldehyde in the presence of an acid catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as p-toluenesulfonic acid or sulfuric acid can enhance the reaction rate and selectivity. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-isopentyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted dioxolanes with various functional groups.
Applications De Recherche Scientifique
2-Ethyl-2-isopentyl-1,3-dioxolane-4-methanol has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of mixed acetals and orthoesters.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-isopentyl-1,3-dioxolane-4-methanol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular pathways. The dioxolane ring can undergo ring-opening reactions, which can further interact with other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethyl-4-methyl-1,3-dioxolane
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2-Ethyl-2-methyl-1,3-dioxolane-4-methanol
Uniqueness
2-Ethyl-2-isopentyl-1,3-dioxolane-4-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and isopentyl groups enhances its reactivity and stability compared to other dioxolane derivatives. This makes it particularly useful in specialized chemical syntheses and industrial applications.
Propriétés
Numéro CAS |
5694-83-7 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
[2-ethyl-2-(3-methylbutyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C11H22O3/c1-4-11(6-5-9(2)3)13-8-10(7-12)14-11/h9-10,12H,4-8H2,1-3H3 |
Clé InChI |
HNGJBTVYNSPFPZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(OCC(O1)CO)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


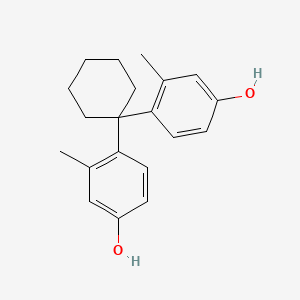

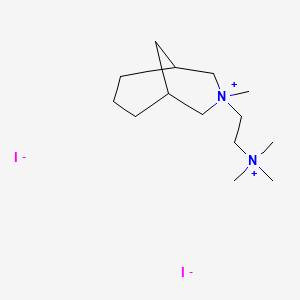
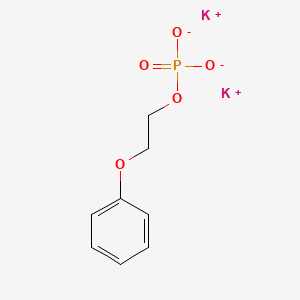
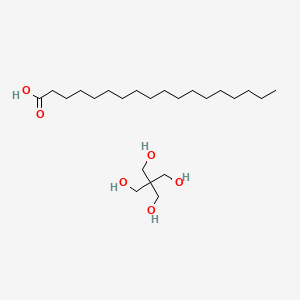
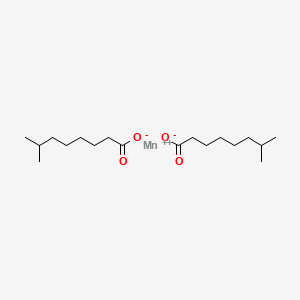
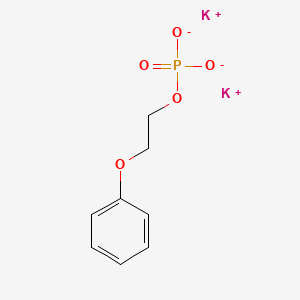

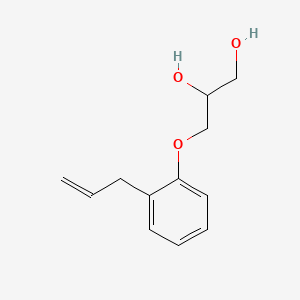
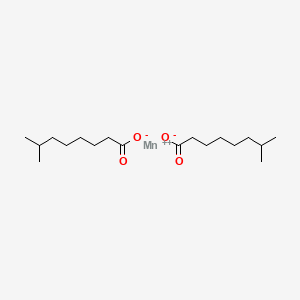


![Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate](/img/structure/B13771908.png)
